Antimon

Übersicht

Beschreibung

Antimony is a metallic element belonging to the nitrogen group (Group 15) of the periodic table. It is a lustrous silvery bluish white solid that is very brittle and has a flaky texture. Antimony occurs chiefly as the gray sulfide mineral stibnite (Sb₂S₃). Historically, antimony has been known and used since ancient times, with its name derived from the medieval Latin "antimonium" .

Synthetic Routes and Reaction Conditions:

Carbothermal Reduction: Antimony can be prepared by the carbothermal reduction of antimony oxide (Sb₂O₃) using carbon as a reducing agent. The reaction is carried out at high temperatures in a furnace.

Electrolytic Refining: High-purity antimony can be obtained through electrolytic refining, where impure antimony is dissolved in an electrolyte solution and pure antimony is deposited on the cathode.

Industrial Production Methods:

Volatilization Roasting: This method involves roasting stibnite (Sb₂S₃) in the presence of air to form antimony trioxide (Sb₂O₃), which is then reduced with carbon to produce metallic antimony.

Direct Reduction Smelting: In this process, stibnite is directly reduced with iron in a blast furnace to produce antimony metal.

Types of Reactions:

Oxidation: Antimony reacts with oxygen to form antimony trioxide (Sb₂O₃). When heated in air, it burns with a bluish white flame.

Reduction: Antimony can be reduced from its compounds using reducing agents like carbon or iron.

Substitution: Antimony reacts with halogens to form antimony trihalides (e.g., SbCl₃, SbBr₃).

Common Reagents and Conditions:

Sulfuric Acid and Nitric Acid: Antimony dissolves in hot concentrated sulfuric acid or nitric acid, forming antimony (III) solutions.

Hydrogen Peroxide: Under alkaline conditions, antimony (III) is oxidized to antimony (V) by hydrogen peroxide.

Major Products:

Antimony Trioxide (Sb₂O₃): Formed by the oxidation of antimony.

Antimony Trichloride (SbCl₃): Formed by the reaction of antimony with chlorine.

Wissenschaftliche Forschungsanwendungen

Antimony has a wide range of applications in various fields:

Chemistry: Used in the preparation of antimony-based semiconductors like indium antimonide (InSb) and gallium antimonide (GaSb) for infrared detectors and diodes.

Biology and Medicine: Antimony compounds are used in the treatment of parasitic diseases such as leishmaniasis.

Industry: Antimony is used as a flame retardant in plastics, textiles, and electronics. .

Wirkmechanismus

Target of Action

Antimony (Sb) has been used as a drug for over more than 100 years and has shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia . It is known to target phosphatase and trypanothione reductase , which are crucial for the survival and proliferation of certain types of cancer cells .

Mode of Action

Antimony exerts its action in a dose- and time-dependent manner . It is believed to induce apoptosis, a form of programmed cell death, in cancer cells . These complexes may disrupt the normal function of the proteins, leading to cell death .

Biochemical Pathways

Antimony affects several biochemical pathways. It has been suggested that antimony acts as a prodrug, which is converted to the more toxic trivalent antimony inside the cell . This conversion could disrupt the redox balance in the cell, leading to oxidative stress . Antimony may also interfere with the synthesis of DNA, RNA, and proteins, leading to a decrease in these macromolecules .

Pharmacokinetics

The pharmacokinetics of antimony are characterized by rapid renal excretion of the unchanged drug and a long terminal half-life . This long half-life could be due to the intracellular conversion of pentavalent antimony to trivalent antimony .

Result of Action

The primary result of antimony’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially to the shrinkage of tumors .

Action Environment

The action, efficacy, and stability of antimony can be influenced by various environmental factors. For example, the pH of the environment can affect the redox state of antimony and thus its toxicity . Furthermore, anthropogenic activities such as mining and industrial use of antimony have led to its increased presence in the environment, which could potentially influence its action .

Biochemische Analyse

Biochemical Properties

Antimony plays a role in several biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to bind to sulfhydryl groups on enzymes, inhibiting their activity. For example, antimony interacts with trypanothione reductase, an enzyme crucial for the survival of certain parasites . Additionally, antimony can form complexes with glutathione, affecting its function and stability . These interactions highlight the compound’s ability to disrupt normal biochemical processes.

Cellular Effects

Antimony exerts significant effects on various cell types and cellular processes. It can induce genotoxicity and proteotoxicity, leading to DNA damage and protein misfolding . These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. For instance, antimony exposure has been linked to oxidative stress, which can damage cellular components and interfere with normal cell function . Moreover, antimony’s impact on cell signaling pathways can lead to altered cellular responses and potentially contribute to disease pathogenesis.

Molecular Mechanism

At the molecular level, antimony exerts its effects through several mechanisms. It can inhibit DNA repair processes, leading to the accumulation of DNA damage . Antimony also interacts with ribose-containing biomolecules and thiols, mediating its pharmacological action . Additionally, antimony can inhibit or activate enzymes, such as trypanothione reductase, affecting their normal function . These molecular interactions underscore the compound’s ability to interfere with critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of antimony can change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. For example, antimony can accumulate in tissues and organs, leading to prolonged exposure and potential toxicity . Studies have shown that antimony can persist in the body for extended periods, affecting cellular processes even after the initial exposure has ceased . These temporal effects highlight the importance of monitoring antimony levels in laboratory studies.

Dosage Effects in Animal Models

The effects of antimony vary with different dosages in animal models. At low doses, antimony can have therapeutic effects, such as inhibiting parasite growth in leishmaniasis . At high doses, antimony can be toxic, causing adverse effects such as gastrointestinal disturbances, liver damage, and cardiovascular issues . These dosage-dependent effects underscore the need for careful dosing and monitoring in therapeutic applications.

Metabolic Pathways

Antimony is involved in several metabolic pathways, including those related to its uptake, efflux, oxidation, and reduction . For instance, antimony can be taken up by cells through specific transporters and then reduced or oxidized depending on the cellular environment . These metabolic transformations can influence the compound’s toxicity and bioavailability. Additionally, antimony can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, antimony is transported and distributed through various mechanisms. It can be taken up by specific transporters, such as Low silicon rice 1 (Lsi1) in plants . Once inside the cell, antimony can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of antimony within the body can influence its toxicity and therapeutic potential.

Subcellular Localization

Antimony’s subcellular localization can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, antimony can accumulate in the mitochondria, where it can disrupt cellular respiration and energy production . Understanding the subcellular localization of antimony is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

- Arsenic (As)

- Bismuth (Bi)

- Phosphorus (P)

Antimony’s unique properties, such as its ability to form stable compounds with both trivalent and pentavalent states, make it distinct from its counterparts.

Eigenschaften

IUPAC Name |

antimony | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWJIUSRGPENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023879, DTXSID10872432 | |

| Record name | Antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.760 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimony powder appears as a silvery or gray solid in the form of dust. Denser than water and insoluble in water. Toxic by inhalation and by ingestion. May burn and emit toxic fumes if heated or exposed to flames. Used to make electric storage batteries and semiconductors., Dry Powder; Other Solid, Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder; [NIOSH], SILVER-WHITE LUSTROUS HARD BRITTLE LUMPS OR DARK GREY POWDER., Silver-white, lustrous, hard, brittle solid with scale-like crystals, or a dark-gray, lustrous powder., Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder. | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/58 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

3182 °F at 760 mmHg (NTP, 1992), 1587 °C, 1635 °C, 2975 °F | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in dilute acid, Soluble in hot concentrated H2SO4, Solubility in water: none, Insoluble | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.684 at 77 °F (NTP, 1992) - Denser than water; will sink, 6.68 g/cu cm at 20 °C, 6.7 g/cm³, 6.69 | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1627 °F (NTP, 1992), 1 mm Hg at 886 °C, 0 mmHg (approx) | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The metal produced by a simple pyrometallurgical reduction is normally not pure enough for a commercial product and must be refined. Impurities present are usually lead, arsenic, sulfur, iron, and copper. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silver metal; hexagonal (gray antimony); black amorphous solid (black antimony), Silver-white, lustrous, hard, brittle metal; scale-like crystalline structure or dark gray, lustrous powder, Hexagonal (rhombohedral) crystals, Silvery or gray, lustrous metalloid, For more Color/Form (Complete) data for Antimony, elemental (6 total), please visit the HSDB record page. | |

CAS No. |

7440-36-0, 7803-52-3, 21879-61-8 | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021879618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antimony | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony, ion (Sb(3-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Antimony Powder | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IT35J3UV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CC3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1167.3 °F (NTP, 1992), 630 °C, 630.028 °C (gray antimony); trans gray 0 (black antimony), 630 °C, 1166 °F | |

| Record name | ANTIMONY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/58 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Antimony, elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTIMONY & COMPOUNDS (as Sb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/526 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Antimony | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

A: The exact mechanism of action of pentavalent antimony against Leishmania parasites remains under investigation. While some studies suggest it acts as a prodrug, converting to the more active trivalent antimony within the parasite [], others support the direct involvement of pentavalent antimony itself []. Further research is needed to fully elucidate its interaction with specific targets and the downstream effects.

A: Recent studies propose that biomolecules like thiols and ribonucleosides might play a role in mediating the action of antimony-based drugs []. The interaction with thiols could disrupt redox balance and essential enzymatic functions within the parasite. Interference with ribonucleoside metabolism might impair RNA synthesis and subsequently protein synthesis, ultimately affecting parasite survival.

A: The molecular formula of antimony pentasulfide is Sb2S5. It has a molecular weight of 403.8 g/mol [].

ANone: Various techniques are employed for characterizing antimony compounds. These include:

- NMR Spectroscopy (1H and 13C): Provides information about the structure and bonding environment of organic ligands in antimony complexes [].

- FT-IR Spectroscopy: Helps identify functional groups and bonding modes, such as the characteristic thioureide ν(C-N) bands in antimony dithiocarbamate complexes [].

- Raman Spectroscopy: Useful for studying the structure of antimony-containing glasses, such as identifying [B3O6] boroxol rings in antimony borate glasses [].

- Mössbauer Spectroscopy: Enables the determination of antimony oxidation states, crucial for distinguishing between Sb(III) and Sb(V) species in glasses and other materials [].

- X-ray Diffraction: Provides information about the crystal structure and arrangement of atoms in antimony-containing compounds and materials [, ].

A: Antimony oxide thin films, deposited via techniques like atomic layer deposition (ALD) [], serve as effective etch stop and sacrificial layers in microelectronic fabrication processes [].

A: Antimony trioxide acts as a synergist with halogenated flame retardants in polymers like PVC [, ]. It enhances their flame-retardant properties by forming antimony halides in the gas phase, which interfere with the combustion process.

A: Yes, antimony-containing catalysts are utilized in various industrial processes, including the ammoxidation of propane and isobutane to produce unsaturated nitriles and organic acids [].

A: Activity modifiers, such as compounds of aluminum, arsenic, boron, cerium, and others, are added to antimony-containing catalysts to improve their selectivity and activity in ammoxidation reactions []. They can influence the catalyst's surface properties, redox behavior, and interaction with reactants, leading to enhanced catalytic performance.

A: Computational techniques, like Density Functional Theory (DFT) calculations, are employed to gain insights into the electronic structure, bonding properties, and reactivity of antimony complexes [, ]. For instance, DFT calculations using the B3LYP functional with the LANL2DZ basis set can be used to optimize molecular geometries, calculate vibrational frequencies, and predict NMR chemical shifts []. These calculations can provide valuable information for understanding the structure-activity relationships of antimony compounds.

A: The antimicrobial activity of antimony(III) dithiocarbamate complexes can be influenced by modifying the substituents on the dithiocarbamate ligand []. Different substituents can affect the lipophilicity, steric hindrance, and electronic properties of the complex, ultimately influencing its interaction with biological targets.

ANone: Various formulation strategies can enhance the stability of antimony-containing drugs:

- Liposomal Encapsulation: Encapsulating antimony drugs within liposomes can improve their stability, target them to specific cells or tissues, and reduce their toxicity [].

- Cyclodextrin Complexation: Formulating antimony drugs with cyclodextrins can improve their solubility, stability, and bioavailability [].

A: Antimony and its compounds can pose environmental risks due to their toxicity and persistence [, , ]. Industrial activities like mining, smelting, and manufacturing contribute to antimony pollution in soil, water, and air.

ANone: Several strategies can help minimize the environmental footprint of antimony:

- Wastewater Treatment: Employing techniques like adsorption using acidified coal fly ash can effectively remove antimony from industrial wastewater [].

- Recycling and Resource Recovery: Implementing efficient recycling methods for antimony-containing materials, such as lead-acid batteries and electronic waste, can reduce the demand for primary antimony mining and minimize waste generation [, ].

- Sustainable Mining Practices: Adopting environmentally responsible mining practices that minimize land disturbance, reduce water consumption, and prevent the release of antimony-laden dust and wastewater is crucial [].

A: Renal impairment significantly alters the pharmacokinetics of antimony drugs like sodium stibogluconate []. In hamsters with induced renal failure, the drug exhibited higher maximum concentrations (Cmax), larger areas under the curve (AUC), and prolonged plasma half-lives compared to healthy controls []. These findings indicate reduced clearance and potential accumulation of antimony in patients with kidney dysfunction, necessitating dosage adjustments to avoid toxicity.

A: Pentavalent antimony demonstrates high cure rates (≥95%) in immunocompetent patients with visceral leishmaniasis in the Mediterranean, even in regions where it remains the primary treatment []. This indicates that antimony resistance, while a concern in other endemic areas, is not a significant issue in this region.

ANone: Leishmania parasites have developed various mechanisms to evade the effects of antimonials, including:

- Decreased drug uptake: Mutations in transporter proteins responsible for antimony uptake can reduce intracellular drug accumulation, rendering the parasites less susceptible [].

- Increased drug efflux: Overexpression of drug efflux pumps can actively remove antimony from the parasite, reducing its efficacy [].

- Target modification: Mutations in the target enzymes or pathways targeted by antimony can reduce drug binding or activity, leading to resistance [].

ANone: The primary toxicities associated with antimonials include:

- Cardiotoxicity: Antimonials can cause cardiac arrhythmias and heart failure, occurring in approximately 9% of patients []. Electrolyte imbalances and pre-existing heart conditions may increase the risk.

- Pancreatitis: Inflammation of the pancreas is a concern, particularly in individuals co-infected with HIV and visceral leishmaniasis [].

ANone: Various methods are employed for antimony quantification:

- Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS): Highly sensitive and selective technique for measuring antimony in water samples. It involves converting antimony to stibine gas, which is then excited and detected based on its fluorescence [].

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Versatile technique for determining antimony concentrations in various matrices, including blood, soil, and water [, ]. It offers high sensitivity and can measure multiple elements simultaneously.

- Atomic Absorption Spectrometry (AAS): A simpler and more cost-effective technique for measuring antimony levels in solutions, but it may have lower sensitivity compared to HG-AFS or ICP-MS [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

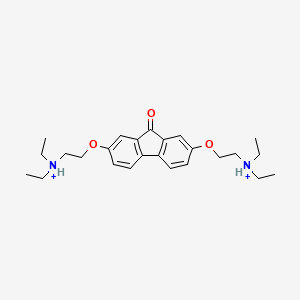

![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)

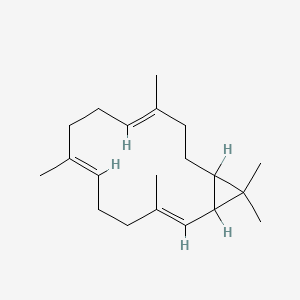

![(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide](/img/structure/B1241641.png)